Boc-4-nitro-L-phenylalanine

Description

Significance of Modified Amino Acids in Synthetic Chemistry

Modified amino acids are amino acids that have been chemically altered from their natural state, which can involve changes to their side chains or the addition of functional groups. fiveable.me These alterations can dramatically change the amino acid's properties and functions. fiveable.me In synthetic chemistry, these modified amino acids are crucial for several reasons:

Enhanced Specificity and Efficacy: By incorporating modified amino acids into peptide-based drugs, researchers can improve their binding affinity to specific targets and modify their pharmacokinetic properties. fiveable.me

Structural Integrity: Certain modified amino acids are vital for the structural integrity of proteins, influencing how they fold and maintain their stability. fiveable.me

Diverse Applications: The applications of modified amino acids are extensive, ranging from their use in creating synthetic peptides for drug development and molecular probes to their role in the development of novel materials like polymers for drug delivery and tissue engineering. amerigoscientific.comchemimpex.com Photocatalysis has also emerged as a gentle method for modifying amino acids, expanding the toolkit for creating these valuable compounds under physiologically compatible conditions. rsc.org

The introduction of amino acids into natural products is a strategy used to enhance the solubility and biological activity of these products, which are important sources for drug discovery. frontiersin.org

Overview of Boc-4-nitro-L-phenylalanine as a Chiral Building Block for Academic Research

This compound serves as a crucial chiral building block in academic research, particularly in the synthesis of peptides and other complex molecules. chemimpex.com The "Boc" group protects the amino group, preventing it from participating in unwanted side reactions during synthesis, and can be selectively removed under acidic conditions. The nitro group on the phenyl ring enhances the compound's reactivity, making it particularly useful in various chemical coupling reactions. chemimpex.com

This compound is instrumental in the synthesis of new therapeutic agents, including targeted drug delivery systems and enzyme inhibitors. chemimpex.com Its application extends to biochemistry and molecular biology, where it aids in studying protein interactions and functions. chemimpex.com Researchers value its ability to produce high yields and purity in synthetic processes. chemimpex.comchemimpex.com

In addition to its role in solution-phase peptide synthesis, this compound is also suitable for Boc solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The dicyclohexylammonium salt form of this compound is also utilized to improve solubility and stability, which simplifies its handling and integration into complex synthetic pathways. chemimpex.com

Recent research has also explored the self-assembly properties of dipeptides containing Boc-protected p-nitro-L-phenylalanine. These studies have shown that such molecules can form nanostructures like nanotubes and microtapes, which exhibit interesting properties for applications in materials science, such as in the development of piezoelectric materials. rsc.orgpreprints.org

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C14H18N2O6 | sigmaaldrich.comottokemi.com |

| Molecular Weight | 310.30 g/mol | sigmaaldrich.comottokemi.com |

| CAS Number | 33305-77-0 | sigmaaldrich.com |

| Appearance | Solid | ottokemi.com |

| Melting Point | 107°C |

Propriétés

Formule moléculaire |

C14H18N2O6 |

|---|---|

Poids moléculaire |

310.30 g/mol |

Nom IUPAC |

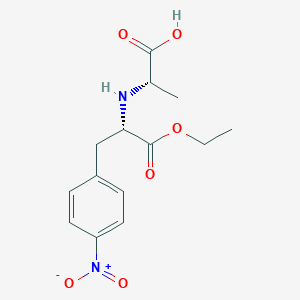

(2S)-2-[[(2S)-1-ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C14H18N2O6/c1-3-22-14(19)12(15-9(2)13(17)18)8-10-4-6-11(7-5-10)16(20)21/h4-7,9,12,15H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1 |

Clé InChI |

YWMPBLACXWNJLS-CABZTGNLSA-N |

SMILES isomérique |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N[C@@H](C)C(=O)O |

SMILES canonique |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(C)C(=O)O |

Origine du produit |

United States |

Q & A

Q. What are the standard synthetic routes for Boc-4-nitro-L-phenylalanine, and how can purity be optimized?

this compound is synthesized via tert-butoxycarbonyl (Boc) protection of the amine group in 4-nitro-L-phenylalanine. A typical protocol involves reacting 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous or mixed solvent system (e.g., dioxane/water) at 0–25°C. Purification is achieved via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography. Purity (>97%) is confirmed by HPLC, and melting point analysis (107°C) ensures crystallinity .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm Boc group attachment and aromatic nitro substitution.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>97% in commercial samples) .

- Mass spectrometry (MS) for molecular ion verification (C₁₄H₁₈N₂O₆, [M+H]⁺ = 311.1) .

- Melting point analysis (107°C) to validate crystallinity .

Q. What safety protocols are recommended for handling this compound?

While classified as non-hazardous (GHS), precautions include:

- Using PPE (gloves, goggles) to avoid inhalation/contact.

- Storing at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .

- Disposing of waste via approved chemical disposal systems .

Advanced Research Questions

Q. How does the Boc group enhance stability and control in peptide synthesis applications?

The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. It is removed under acidic conditions (e.g., TFA), enabling sequential coupling. The nitro group’s electron-withdrawing properties stabilize the aromatic ring against electrophilic substitution, making it ideal for introducing photoaffinity labels or click chemistry handles post-synthesis .

Q. What challenges arise from the nitro substituent in catalytic or photochemical reactions?

The nitro group can:

Q. How do structural modifications (e.g., nitro vs. azido/iodo substituents) affect reactivity in bioconjugation?

Comparative studies with derivatives like Boc-4-azido-L-phenylalanine (click chemistry) and Boc-4-iodo-L-phenylalanine (Sonogashira coupling) reveal:

Q. How can researchers resolve discrepancies in reported purity or physicochemical data?

Cross-validate using:

- Multi-modal analysis : Combine HPLC, NMR, and elemental analysis.

- Reference standards : Compare with certified materials (e.g., CAS 33305-77-0) .

- Literature benchmarking : Align melting points (107°C) and optical rotation data with peer-reviewed studies .

Methodological Guidelines

- Synthetic Optimization : Use Boc₂O in a 1.2:1 molar ratio to the amine for maximal protection efficiency .

- Peptide Design : Incorporate this compound at solvent-exposed positions to minimize steric hindrance during post-translational modifications .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.